1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide

Kinase inhibitor design Conformational restriction Structure–activity relationship (SAR)

Avoid unpredictable biological readouts from generic in-class analogs. This specific chloropyridazine-dimethoxybenzyl chemotype ensures reproducible kinase selectivity fingerprints. - Defined hinge-binding motif: two-point H-bond acceptor pattern distinct from pyridazinone/pyrimidine analogs. - Constrained methylene linker: reduces conformational freedom for sharper selectivity profiles vs. ethylene-linked homologs. - Intermediate metabolic soft-spot count: 3,4-dimethoxy substitution may confer lower intrinsic clearance than trimethoxy variants in prolonged assays.

Molecular Formula C19H23ClN4O3
Molecular Weight 390.9 g/mol
Cat. No. B10980121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide
Molecular FormulaC19H23ClN4O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl)OC
InChIInChI=1S/C19H23ClN4O3/c1-26-15-4-3-13(11-16(15)27-2)12-21-19(25)14-7-9-24(10-8-14)18-6-5-17(20)22-23-18/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,25)
InChIKeyIFTXWCYQGVORLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide – Chemical Identity & Structural Class


1-(6-Chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide (CAS 1351691-74-1) is a synthetic small molecule with the molecular formula C₁₉H₂₃ClN₄O₃ and a molecular weight of 390.9 g·mol⁻¹ . It belongs to the class of substituted pyridazine–piperidine carboxamides, a scaffold extensively documented in patent literature for its capacity to inhibit protein kinases, including cyclin-dependent kinases (CDKs), c-Met, ALK, and SYK, depending on the specific substitution pattern [1]. The compound features a 6-chloropyridazin-3-yl head group linked via a piperidine-4-carboxamide bridge to a 3,4-dimethoxybenzyl tail—a combination that positions it as a potential hinge-binding kinase inhibitor suitable for medicinal chemistry campaigns and selectivity profiling studies [1].

Pyridazine–piperidine carboxamide hinge-binding kinase inhibitor scaffold
Methylene linker constrains tail conformation for selectivity studies
May support SAR expansion and target engagement profiling

Why This Compound Cannot Be Replaced by In-Class Analogs


Close structural analogs within the pyridazine–piperidine carboxamide family—such as the ethyl-linked homolog (CAS 1324075-77-5, where the methylene spacer is replaced by ethylene) or the pyridazinone variant (CAS not assigned, ChemDiv)—differ in linker length, heterocycle oxidation state, or aryl substitution pattern . These seemingly minor modifications can profoundly alter conformational freedom, hinge-region hydrogen-bonding geometry, and electron density distribution within the ATP-binding pocket, leading to shifts in kinase selectivity that cannot be predicted from scaffold similarity alone [1]. Consequently, substituting the target compound with a generic in-class analog without confirmatory head-to-head bioassay data risks compromising the intended biological readout, making compound-specific procurement essential for reproducible research.

Linker length Methylene vs. ethylene spacer alters conformational entropy and hinge-binding geometry.
Hinge-binding core 6-Chloropyridazine vs. pyridazinone shifts hydrogen-bond acceptor count and electronics.
Methoxy pattern 3,4-Dimethoxy vs. trimethoxy changes metabolic soft-spot count and clearance profile.

Quantitative Differentiation vs. Closest Comparators


Methylene vs. Ethylene Linker Length

The target compound employs a methylene (-CH₂-) linker between the carboxamide nitrogen and the 3,4-dimethoxyphenyl ring, resulting in one fewer rotatable bond compared to the ethyl-linked analog 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide (CAS 1324075-77-5) . This reduction in conformational flexibility is expected to impose a more constrained pharmacophore geometry within the kinase ATP-binding site, potentially translating to altered selectivity across the kinome—a principle validated in multiple pyridazine-based inhibitor series where linker length modifications shifted CDK vs. non-CDK target inhibition profiles [1].

Linker flexibility
Class-level inference
Target: methylene linker (1 rotatable bond, MW 390.9) Comparator: ethylene linker (2 rotatable bonds, MW 404.9) Difference: 1 fewer rotatable bond; ΔMW 14.0
Supports selectivity profiling context
Linker constraint may influence kinase binding entropy
Kinase inhibitor design Conformational restriction Structure–activity relationship (SAR)

6-Chloropyridazine vs. Pyridazinone Hinge-Binding Capacity

The target compound carries a 6-chloropyridazine core (Cl substituent at C6; fully aromatic pyridazine ring), whereas a commercially available close analog features a 1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) core . The electron-withdrawing chlorine atom at the 6-position of pyridazine modulates the pKₐ of the adjacent nitrogen and polarizes the aromatic π-system, directly impacting the strength and geometry of the hinge-region hydrogen bond with the kinase backbone NH (typically Met or Cys residue) [1]. In pyridazinone-based analogs, the ring carbonyl introduces an additional hydrogen-bond acceptor that can compete for hinge-binding interactions, frequently leading to altered kinase selectivity fingerprints [2].

Hinge-binding core
Class-level inference
Target: 6-chloropyridazine (2 H-bond acceptors) Comparator: pyridazinone (3 H-bond acceptors) Difference: H-bond acceptor count shift; ΔlogP ≈ 0.9 units
Hinge-binding geometry may differ significantly
Core oxidation state alters pharmacophore
Kinase hinge binder Heterocycle SAR Electron-withdrawing substituent

3,4-Dimethoxy vs. 3,4,5-Trimethoxy Metabolic Stability

The target compound employs a 3,4-dimethoxybenzyl tail group, contrasting with the 3,4,5-trimethoxyphenyl variant (1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide) that adds a third methoxy substituent at the 5-position [1]. The 3,4-dimethoxy motif is a privileged fragment in kinase inhibitor design because it presents two H-bond acceptors oriented to interact with the conserved Lys/Glu salt bridge in the kinase active site, while the absence of a 5-methoxy group reduces the metabolic liability associated with O-demethylation by CYP450 isoforms (particularly CYP2D6 and CYP3A4) [2]. Published data on analogs of the trimethoxybenzyl class demonstrate that removal of a single methoxy group can reduce intrinsic clearance in human liver microsomes by ≥2-fold [2].

Metabolic soft spots
Class-level inference
Target: 2 methoxy groups (2 O-demethylation sites) Comparator: 3 methoxy groups (3 O-demethylation sites) Difference: 1 fewer soft spot; literature predicts ≥2-fold CL_int reduction
Supports metabolic stability review
May influence assay exposure profile
CYP450 metabolism Hydrophobic interaction Methoxy SAR

Scaffold-Wide Substituent Sensitivity in Kinase Inhibition

The broader pyridazine carboxamide class to which the target compound belongs has been characterized in multiple patent families as delivering nanomolar IC₅₀ values against diverse kinases, including c-Met, ALK, and SYK, depending on the precise nature of the tail amide and pyridazine substituents [1]. In the structurally related SCD1 inhibitor series (US9102669B2), subtle changes to the piperidine N-aryl pyridazine group shifted IC₅₀ values from <10 nM to >1,000 nM across the compound set [2]. This steep SAR landscape establishes that the specific combination of 6-chloropyridazine with the 3,4-dimethoxybenzyl amide defines a unique pharmacological vector within the chemotype that is not predictable from the activity of other family members [1][2].

Kinase inhibition SAR
Data to verify
No disclosed IC₅₀ for this compound Congeners show IC₅₀ from 10 µM across kinases
Activity depends on exact substitution pattern
Procurement of exact compound recommended
Kinase inhibition c-Met CDK Patent SAR

Application Scenarios Based on Structural Features


Kinase Selectivity Profiling via Hinge-Binder Geometry

The 6-chloropyridazine core offers a well-defined, two-point hydrogen-bond acceptor motif for the kinase hinge region, distinct from the three-point motif presented by pyridazinone and pyrimidine analogs [1]. This compound is therefore best deployed in kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) where the objective is to map the selectivity fingerprint conferred specifically by the chloropyridazine–dimethoxybenzyl pharmacophore combination, rather than the scaffold in general. The constrained methylene linker further restricts the conformational space sampled by the tail group, potentially yielding a sharper selectivity profile than the more flexible ethylene-linked homolog .

Cell-Based CDK Inhibition: Potency & Metabolic Stability

If biological follow-up confirms CDK inhibitory activity as suggested by the pyridazine carboxamide chemotype [1], the 3,4-dimethoxy substitution pattern may confer lower intrinsic clearance than the 3,4,5-trimethoxy variant, based on the established SAR of methoxy group count vs. CYP450-mediated O-demethylation rates [2]. In cellular proliferation assays (e.g., MCF-7 or MDA-MB-231 breast cancer lines where CDK4/6 dependency is established) requiring 48–72 h compound exposure, this compound may maintain more consistent target engagement throughout the assay period compared to trimethoxy-bearing analogs, making it a preferred choice for prolonged incubation experiments.

SAR Expansion: Methylene Linker and Entropy-Driven Binding

The unique methylene spacer (as opposed to the more common ethylene linker in the closest catalog analog CAS 1324075-77-5) provides a chemically tractable starting point for systematic SAR studies aimed at quantifying the entropic contribution of linker flexibility to kinase binding free energy . Medicinal chemistry teams can use this compound as a reference standard in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) campaigns to deconvolute enthalpic vs. entropic binding components, with the constrained linker expected to yield a less unfavorable TΔS term upon complex formation .

In Vitro Metabolic Stability Benchmarking: Dimethoxy vs. Trimethoxy Congeners

The 3,4-dimethoxybenzyl group provides a defined metabolic soft-spot count (two O-demethylation sites) that is intermediate between monomethoxy and trimethoxy aromatic tail groups [2]. This positions the compound as a calibration tool for tier 1 metabolic stability assays in human, rat, and mouse liver microsomes or hepatocytes, where it can serve as a reference to benchmark the intrinsic clearance of other compounds in the series and to validate in silico predictions of CYP450 metabolism. The absence of a 5-methoxy substituent removes one potential site for CYP2D6-mediated oxidation, which is relevant for programs seeking to minimize polymorphic metabolism risk [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Chloropyridazine hinge-binding core & methylene linker constraint
Kinome selectivity fingerprint mapping
Cell-based CDK pathway studies
3,4-Dimethoxy substitution may reduce CYP450 clearance
Intracellular target engagement in prolonged assays
Linker entropy SAR studies
Methylene linker vs. ethylene linker thermodynamics
Enthalpic/entropic binding deconvolution via ITC/SPR
Metabolic stability benchmarking
Dimethoxy soft-spot count as intermediate metabolic probe
Intrinsic clearance in liver microsomes across species
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